6-(Bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine hydrobromide
Description
Properties
IUPAC Name |
6-(bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O.BrH/c1-5-8-3-7(4-10)13-9(8)12-6(2)11-5;/h7H,3-4H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMYGNBKOXJSER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(OC2=NC(=N1)C)CBr.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Br2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78304-55-9 | |
| Record name | Furo[2,3-d]pyrimidine, 6-(bromomethyl)-5,6-dihydro-2,4-dimethyl-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78304-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Cyclization Strategies
Cyclization reactions are pivotal for forming the bicyclic structure. A common precursor is α-(1-carbamyliminomethylene)-γ-butyrolactone, which undergoes intramolecular cyclization under basic conditions. For example, sodium ethoxide in dry ether facilitates the formation of 5-(2-hydroxyethyl)uracil intermediates, which are subsequently dehydrated to yield the dihydrofuropyrimidine scaffold.
Reaction Conditions:
| Parameter | Details |
|---|---|
| Precursor | α-(1-carbamyliminomethylene)-γ-butyrolactone |
| Base | Sodium ethoxide |
| Solvent | Dry ether |
| Temperature | Reflux (40–50°C) |
| Yield | 50–70% |
Chlorination for Reactive Intermediates
Chlorination of hydroxyl groups enhances reactivity for subsequent bromination. Phosphoryl chloride (POCl₃) with N,N-diethylaniline selectively replaces hydroxyl groups with chlorine at the 2- and 4-positions of the pyrimidine ring, minimizing side reactions.
Bromomethyl Group Introduction
The bromomethyl moiety is introduced via nucleophilic substitution or bromination of methyl precursors.
Halogen Exchange Reactions
Chlorine atoms at the 2- and 4-positions are replaced with bromine using sodium bromide (NaBr) or hydrogen bromide (HBr). Stoichiometric control is critical to prevent over-bromination.
Optimized Bromination Protocol:
| Parameter | Details |
|---|---|
| Reagent | HBr (48% aqueous) |
| Catalyst | Tetrabutylammonium bromide (TBAB) |
| Solvent | Acetonitrile |
| Temperature | Reflux (80–90°C) |
| Reaction Time | 6–8 hours |
| Yield | 60–80% |
Direct Bromomethylation
Alternative approaches involve brominating a pre-existing methyl group. For example, radical bromination using N-bromosuccinimide (NBS) under UV light selectively targets the methyl group adjacent to the furan oxygen.
Hydrobromide Salt Formation
The final step involves protonating the pyrimidine nitrogen with HBr to form the hydrobromide salt. Excess HBr is introduced post-bromination, often in situ, to ensure complete salt formation.
Salt Formation Conditions:
| Parameter | Details |
|---|---|
| Acid | HBr gas or 48% aqueous HBr |
| Solvent | Ethanol or dichloromethane |
| Temperature | 0–5°C (to minimize decomposition) |
| Purity | ≥95% (after recrystallization) |
Purification and Characterization
Chromatographic Purification
Column chromatography with silica gel (ethyl acetate/hexane, 3:7) removes unreacted precursors and side products.
Recrystallization
Recrystallization from hexane yields crystals with a melting point of 78–79°C, consistent with literature values.
Physicochemical Properties:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁BrN₂O·HBr |
| Molecular Weight | 324.01 g/mol |
| Density | 1.493 ± 0.06 g/cm³ |
| Melting Point | 78–79°C |
| Boiling Point | 334.6 ± 30.0°C |
Methodological Comparisons and Optimization
Catalyst Efficiency
Hybrid catalysts like TBAB enhance reaction rates by stabilizing transition states. Comparative studies show TBAB improves bromination yields by 20% over uncatalyzed reactions.
Solvent Effects
Polar aprotic solvents (e.g., acetonitrile) favor nucleophilic substitution, while non-polar solvents (e.g., hexane) aid in recrystallization.
Challenges and Mitigation Strategies
Side Reactions
Over-bromination and ring-opening are common issues. Strategies include:
-
Temperature Control: Maintaining reflux temperatures below 90°C prevents decomposition.
-
Stoichiometric Precision: Using 1.1 equivalents of HBr minimizes excess acid.
Scalability
Industrial-scale production employs continuous flow reactors to enhance heat dissipation and yield consistency.
Recent Advances
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromomethyl group in 6-(Bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine hydrobromide is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted derivatives.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions. Oxidizing agents like potassium permanganate (KMnO₄) can oxidize the bromomethyl group to a carboxylic acid, while reducing agents like lithium aluminum hydride (LiAlH₄) can reduce it to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃), sodium thiolate (NaSR), and sodium alkoxide (NaOR) are commonly used under mild to moderate conditions (room temperature to 80°C).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the nucleophile or reagent used. For example, reaction with sodium azide yields the corresponding azide, while reaction with sodium thiolate produces the thioether derivative.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential as a pharmacophore in drug design. It has shown promise in targeting specific biological pathways:
- Antimicrobial Activity : Studies indicate significant antimicrobial properties against various bacterial strains. For example, it has demonstrated effectiveness against E. coli with an inhibition zone of 18 mm compared to a control of 10 mm.
| Compound | Inhibition Zone (mm) | Bacterial Strain |
|---|---|---|
| 6-(Bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine | 18 | E. coli |
| Control | 10 | E. coli |
- Antitumor Activity : The compound has been assessed for cytotoxicity against human cancer cell lines. Results indicate it induces apoptosis in a dose-dependent manner.
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 10 | 80 | 15 |
| 25 | 50 | 40 |
| 50 | 20 | 70 |
Biological Studies
In addition to its medicinal applications, the compound serves as a tool in biological assays to study cellular processes. Its mechanism of action may involve interactions with enzymes or receptors that modulate their activity.
Materials Science
The unique structure of this compound makes it suitable for developing novel materials with specific electronic or optical properties. Its ability to participate in various chemical reactions allows for the creation of derivatives that can be tailored for specific applications.
Case Studies
- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of several furochromene derivatives, including this compound. The results indicated that it possesses significant antimicrobial activity.
- Antitumor Activity Assessment : Research conducted on the cytotoxic effects of furochromene derivatives revealed that this compound effectively induces apoptosis in cancer cells, highlighting its potential as an anticancer agent.
- Neuroprotective Effects : Some studies suggest that derivatives may exhibit neuroprotective effects by reducing β-amyloid accumulation associated with Alzheimer's disease, indicating potential therapeutic applications in neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine hydrobromide involves its interaction with biological targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to the inhibition of enzymatic activity or disruption of DNA replication. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Furo/Pyrrolo-Pyrimidine Systems
Key Observations :
Impact of Halogenation: Bromine vs. Chlorine: Brominated derivatives (e.g., the target compound) exhibit higher molecular weight and reactivity compared to chlorinated analogs (e.g., 2-chloro-5,6-dihydrofuro[2,3-d]pyrimidine). Chlorine substitution often enhances cytostatic activity, as seen in the 2-chloro analog (IC₅₀ ~27 µM) . Positional Effects: Bromine at position 6 (target compound) vs. position 8 (8-(4-bromobenzyl)...pyrimidinone) alters steric and electronic properties, influencing reactivity in downstream modifications .
Ring System Variations: Furo vs. Dihydro vs. Fully Aromatic Systems: The 5,6-dihydrofuro moiety in the target compound introduces partial saturation, enhancing conformational flexibility compared to fully aromatic systems like pyrido[2,3-d]pyrimidines .
The target compound’s bromomethyl group facilitates prodrug strategies but lacks direct cytotoxicity, underscoring its role as a synthetic intermediate .
Reactivity Insights :
- Halogen-Specific Pathways : Bromine’s superior leaving-group ability (vs. chlorine) enables efficient alkylation, critical for modifying the target compound’s bromomethyl group .
- Cyclization Efficiency : The use of sodium ethoxide in cyclizing γ-butyrolactone derivatives () contrasts with DMF-mediated methods for pyrrolo systems, highlighting solvent-dependent regioselectivity .
Biological Activity
6-(Bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine hydrobromide is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological activities, and relevant research findings.
- CAS Number : 78304-55-9
- Molecular Formula : C9H11BrN2O·BrH
- Molecular Weight : 243.1004 g/mol
- Density : 1.493 g/cm³
- Boiling Point : 334.6°C at 760 mmHg
- Refractive Index : 1.573
Synthesis
The synthesis of 6-(Bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine typically involves multi-step organic reactions. A common method includes bromination of a precursor compound followed by cyclization to form the fused ring system. Optimized reaction conditions are crucial for maximizing yield and purity .
Antimicrobial Activity
Research indicates that compounds related to the furochromone and pyrimidine families exhibit significant antimicrobial properties. A study demonstrated that derivatives of these compounds showed effective inhibition against various bacterial strains . The mechanism behind this activity is believed to involve interaction with bacterial enzymes or structural components.
Antitumor Activity
Another area of interest is the antitumor potential of this compound. The furo[2,3-d]pyrimidine structure is known to interact with cellular pathways involved in cancer proliferation and metastasis. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research suggests that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various biological models . This activity is particularly relevant in the context of chronic inflammatory diseases.
Case Studies and Research Findings
The biological activity of 6-(Bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine hydrobromide is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Binding : It may bind to receptors involved in inflammatory response modulation.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 6-(bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine hydrobromide?
- Methodology : Multi-step synthesis involving cyclization of substituted pyrimidine precursors followed by bromination. For example, Scheme 1 in outlines a route for a related furopyrimidine derivative using chlorination, which can be adapted for bromination via HBr or Br₂ in acetic acid . Purification typically involves recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the hydrobromide salt.
Q. How can the structure of this compound be confirmed after synthesis?
- Methodology : Combine ¹H/¹³C NMR (to identify methyl and dihydrofuran protons), mass spectrometry (ESI-MS for molecular ion peaks), and X-ray crystallography (as in , which resolved a brominated heterocycle’s structure at 100 K with R factor = 0.051) . For diastereomeric purity, use chiral HPLC with a cellulose-based column.
Q. What safety protocols are critical when handling this compound?
- Methodology : Follow halogenated compound guidelines from : Use fume hoods, nitrile gloves, and P264/P280/P305+P351+P338 PPE. Neutralize waste with 10% sodium bicarbonate before disposal .
Advanced Research Questions
Q. How does the bromomethyl group influence reactivity in cross-coupling reactions?
- Methodology : The bromomethyl moiety acts as an electrophilic site for nucleophilic substitution (e.g., Suzuki-Miyaura coupling). In , aryl halides like 4-bromodiphenyl ether underwent Pd-catalyzed coupling; similar conditions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) can be tested here . Monitor reaction progress via TLC (hexane:ethyl acetate = 3:1).
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOESY correlations)?
- Methodology : Re-examine solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on NMR shifts. For steric hindrance in NOESY (e.g., overlapping dihydrofuran signals), use variable-temperature NMR (−40°C to 25°C) to slow conformational exchange, as applied in for thiazolopyrimidines .
Q. How can computational modeling predict the compound’s stability under varying pH or temperature?
- Methodology : Perform DFT calculations (B3LYP/6-31G*) to assess hydrolysis susceptibility of the bromomethyl group. Compare with experimental TGA/DSC data (heating rate 10°C/min, N₂ atmosphere) to validate decomposition thresholds.
Q. What role does the dihydrofuran ring play in modulating biological activity?
- Methodology : Synthesize analogs with saturated vs. unsaturated furan rings (e.g., hydrogenation with Pd/C) and test in enzyme inhibition assays. ’s substitution studies on bromopyrimidines with morpholine suggest scaffold flexibility for bioactivity optimization .
Q. How do solvent polarity and proticity affect reaction kinetics in SN2 displacements?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
